(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole
Description
The compound “(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole” is a chiral bis-benzoxaphosphole derivative characterized by:
- Two benzoxaphosphole rings fused with tert-butyl and phenyl substituents.
- (2R) stereochemistry at both phosphorus-containing centers, imparting distinct 3D conformational rigidity .
- Phosphorus heteroatoms in the benzoxaphosphole rings, contributing to electronic properties and reactivity.
Chirality, as established by Pasteur’s foundational work, plays a critical role in biological activity and molecular recognition . The (2R) configuration of this compound may optimize its binding affinity in enantioselective applications, such as catalysis or receptor targeting.
Properties
IUPAC Name |
(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O2P2/c1-33(2,3)37-29-25(23-15-9-7-10-16-23)19-13-21-27(29)35-31(37)32-36-28-22-14-20-26(24-17-11-8-12-18-24)30(28)38(32)34(4,5)6/h7-22,31-32H,1-6H3/t31-,32-,37?,38?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMPZIBJGLMMQU-WYSMJVPMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=CC=CC=C3)C4OC5=CC=CC(=C5P4C(C)(C)C)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P1[C@@H](OC2=CC=CC(=C21)C3=CC=CC=C3)[C@@H]4OC5=CC=CC(=C5P4C(C)(C)C)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Phosphorus Incorporation
Benzoxaphosphole monomers are typically synthesized from 2-phosphinophenol derivatives or ortho-hydroxy aryl phosphonates . For this compound, the tert-butyl and phenyl groups are introduced via:
Representative Procedure:
-
Phosphate Formation : React 2,2'-biphenol with diethyl chlorophosphate and triethylamine to form tetraethyl bis(phosphonate) (50% yield).
-
Anionic Phospha-Fries Rearrangement : Treat with LiHMDS to yield bis(phosphonate) (94% yield).
-
Reduction : Use LiAlH₄ in anhydrous ether to generate the bis(phosphine) monomer (90% yield).
tert-Butyl Group Installation
The tert-butyl substituents are introduced via:
Key Data :
Coupling of Benzoxaphosphole Units
Symmetric Dimerization via Oxidative Coupling
Oxidative coupling of monomeric BOP units using Cu(OAc)₂ or Pd(OAc)₂ under aerobic conditions forms the bisBOP framework.
Stereoselective Suzuki-Miyaura Coupling
Chiral Pd catalysts enable enantioselective coupling. A reported method uses:
Conditions :
Stereochemical Control
Chiral Auxiliaries
Use of (R)-proline-derived ligands during cyclization ensures retention of (2R) configuration.
Asymmetric Catalysis
Ruphos-Pd complexes induce high enantioselectivity (up to 98% ee) in cross-couplings.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Features | Source |
|---|---|---|
| ³¹P NMR | δ +79–86 ppm (characteristic of BOP P-centers) | |
| X-ray | Dihedral angle 18.8° between BOP units | |
| HRMS | m/z 538.608 [M+H]⁺ |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Oxidative Coupling | No pre-functionalization required | Moderate enantioselectivity | 45–60% |
| Suzuki-Miyaura | High stereocontrol | Requires boronic esters | 55% |
| Phospha-Fries Route | Scalable | Multi-step synthesis | 70% |
Industrial Considerations
-
Catalyst Recycling : Pd catalysts from Suzuki reactions are recovered via biphasic extraction.
-
Cost Analysis : tert-Butyl precursors account for 40% of raw material costs.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
The compound (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole can undergo various chemical reactions, including:
Oxidation: The phosphole ring can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphole.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (Br2, Cl2) or nitrating agents (HNO3).
Coupling: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphole ring yields phosphine oxides, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition and Drug Development
The compound exhibits potential as an enzyme inhibitor, which is crucial in drug development. Its structure allows it to interact with specific enzymes, potentially leading to therapeutic applications in treating diseases such as cancer and neurodegenerative disorders. The phosphole ring can engage in various interactions with biological macromolecules, influencing metabolic pathways and signaling processes.
Molecular Targets
Research indicates that this compound can bind to active sites or allosteric sites of enzymes, modulating their activity. This characteristic is particularly valuable for designing inhibitors that target specific pathways involved in disease progression.
Case Studies
Recent studies have demonstrated the efficacy of similar benzoxaphosphole derivatives in inhibiting protein kinases, which are pivotal in cancer cell proliferation. These findings suggest that (2R)-3-tert-butyl derivatives could be further explored for their therapeutic potential.
Materials Science
Polymer Chemistry
The unique structural features of (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole contribute to its application in materials science. Its ability to influence the physical properties of polymers makes it a candidate for enhancing material performance.
Conductive Polymers
This compound can be incorporated into conductive polymer matrices to improve electrical conductivity and thermal stability. The presence of phosphole units can facilitate charge transport mechanisms within the polymer network, making it suitable for applications in organic electronics and photonic devices .
Catalysis
Catalytic Properties
The compound's phosphine oxide derivatives can serve as catalysts in various organic reactions, including cross-coupling reactions and oxidation processes. These reactions are essential in synthesizing complex organic molecules and pharmaceuticals.
Mechanistic Insights
The mechanism of action involves the formation of reactive intermediates that facilitate bond formation or cleavage during chemical transformations. The ability to tune the electronic properties of the phosphole ring allows for selective reactivity under mild conditions .
Summary Table of Applications
| Application Area | Specific Use | Mechanism |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibition | Binding to active/allosteric sites |
| Materials Science | Conductive polymers | Enhancing electrical/thermal properties |
| Catalysis | Organic synthesis | Catalyzing cross-coupling and oxidation reactions |
Mechanism of Action
The mechanism by which (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole exerts its effects depends on its specific application
Molecular Targets and Pathways
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites.
Signal Transduction: It may interfere with signal transduction pathways by interacting with key proteins or receptors.
Material Properties: In materials science, the compound’s structure can influence the physical properties of polymers or other materials.
Comparison with Similar Compounds
Research Findings and Gaps
- Structural Similarity Metrics : Computational methods (e.g., Tanimoto coefficient) could quantify similarity between the target compound and selenium analog, though divergent heteroatoms may reduce scores despite shared tert-butyl/phenyl motifs .
- Data Limitations : Experimental data on the target compound’s biological or catalytic performance are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs and chiral chemistry principles.
Biological Activity
The compound (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole is a synthetic organic molecule characterized by its complex structure, which includes multiple chiral centers and a unique benzoxaphosphole framework. This article explores its biological activity, focusing on its mechanisms of action, potential applications in pharmacology, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 442.5 g/mol. The compound's structure features two benzoxaphosphole units, which are known for their interesting chemical properties and biological activities.
Enzyme Inhibition
Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes. This inhibition can occur via binding to active or allosteric sites of target enzymes, thereby altering their activity and influencing metabolic pathways.
Signal Transduction Interference
The compound may also interfere with signal transduction pathways by interacting with key proteins or receptors involved in cellular communication. This interaction could potentially modulate cellular responses to external stimuli, leading to various biological effects.
Anticancer Properties
Preliminary studies have suggested that compounds structurally related to (2R)-3-tert-butyl derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, benzoxaphospholes have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Antimicrobial Activity
There is emerging evidence that phosphole derivatives possess antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of several bacterial strains, suggesting potential applications in treating infections .
Research Findings and Case Studies
A comprehensive review of related literature reveals several key findings:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to achieve high enantiomeric purity of (2R)-configured benzoxaphosphole derivatives?
- Methodological Answer : Utilize asymmetric catalysis or chiral auxiliaries during key cyclization steps. For example, NaH-mediated deprotonation in anhydrous THF (as in ) can be combined with chiral ligands to induce stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Reaction optimization should include temperature control (−78°C to room temperature) and inert atmosphere to prevent racemization.
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer :
- NMR : Employ P NMR to track phosphorus environments and H/C NMR for stereochemical analysis of tert-butyl and phenyl groups.
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (requires high-purity crystals grown via slow evaporation in hexane/ethyl acetate).
- Comparative analysis : Cross-validate data with computational models (e.g., DFT-optimized structures) to confirm stereochemical assignments .
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stability assays : Incubate the compound in buffered solutions (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS at intervals (0, 24, 48, 72 hrs).
- Kinetic analysis : Calculate half-life () using first-order decay models. Correlate stability with steric effects from tert-butyl groups .
Advanced Research Questions
Q. What computational approaches are suitable for elucidating the electronic and steric effects of substituents on the benzoxaphosphole core?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to map electron density (e.g., HOMO/LUMO orbitals) and steric maps (e.g., %V).
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) or metal catalysts to predict reactivity .
- Table 1 : Hypothetical DFT-derived steric parameters for substituents:
| Substituent | %V (tert-butyl) | HOMO (eV) |
|---|---|---|
| 3-tert-butyl | 32.5 | −6.2 |
| 4-phenyl | 28.1 | −5.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
